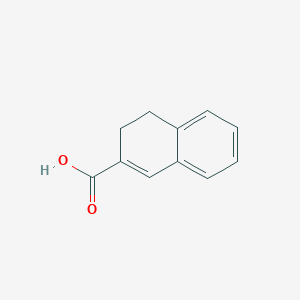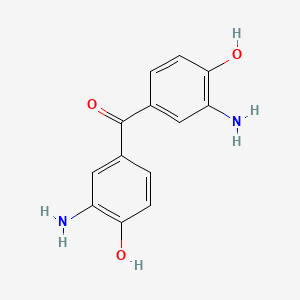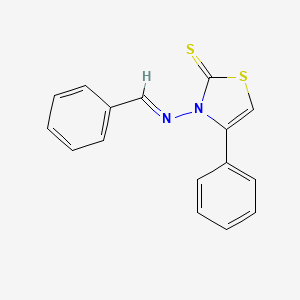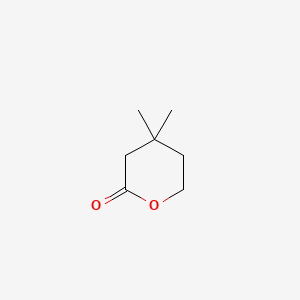
2H-Pyran-2-one, tetrahydro-4,4-dimethyl-
概要
説明
“2H-Pyran-2-one, tetrahydro-4,4-dimethyl-” is a chemical compound that is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also known as Tetrahydropyran .
Synthesis Analysis
The synthesis of “2H-Pyran-2-one, tetrahydro-4,4-dimethyl-” can be achieved from 4H-Pyran-4-one, 2,3-dihydro-2,2-dimethyl- and 2H-Pyran-4-ol, 4- [3-fluoro-5- (2-naphthalenyloxy)phenyl]tetrahydro-2,2-dimethyl- .Molecular Structure Analysis
The molecular structure of “2H-Pyran-2-one, tetrahydro-4,4-dimethyl-” is represented by the formula: C5H8O2. Its molecular weight is 100.1158 .科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a fundamental area of chemical research due to their widespread applications in pharmaceuticals, agrochemicals, and materials science. "2H-Pyran-2-one, tetrahydro-4,4-dimethyl-" serves as a key precursor in the construction of tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds with significant pharmacological interest. The three-component cyclocondensation of dimedone with aldehydes and malononitrile, facilitated by various organocatalysts, represents a strategic approach to synthesize these valuable compounds. This methodology highlights the importance of organocatalysis in the efficient synthesis of heterocycles, contributing to the principles of green chemistry by utilizing less toxic reagents, green solvents, and offering catalyst recyclability (Kiyani, 2018).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, closely related to "2H-Pyran-2-one, tetrahydro-4,4-dimethyl-," is crucial in medicinal and pharmaceutical chemistry due to its synthetic versatility and bioavailability. The application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in the synthesis of pyranopyrimidine scaffolds demonstrates the evolving landscape of catalytic systems in medicinal chemistry. This approach not only fosters the development of novel lead molecules but also emphasizes the role of sustainable practices in chemical synthesis through the use of green solvents and catalyst recyclability (Parmar, Vala, & Patel, 2023).
Biochemical Degradation Studies
Investigations into the bacterial degradation of high molecular weight polycyclic aromatic hydrocarbons (HMW-PAHs) like pyrene provide insights into environmental bioremediation strategies. Although "2H-Pyran-2-one, tetrahydro-4,4-dimethyl-" is not directly mentioned, the study of pyrene degradation by bacteria underscores the significance of understanding the biochemical pathways and mechanisms involved in the biodegradation of complex organic compounds. Identifying key biomarkers and understanding the metabolic pathways can inform the development of biotechnological applications aimed at environmental cleanup (Zada et al., 2021).
Thermoelectric Material Development
The quest for efficient thermoelectric materials has led to the exploration of polymer-inorganic nanocomposites, with conducting polymers playing a pivotal role. The enhancement of the thermoelectric figure of merit (ZT) through treatment methods on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) highlights the potential of organic-inorganic hybrid materials in thermoelectric applications. Although "2H-Pyran-2-one, tetrahydro-4,4-dimethyl-" is not directly referenced, the research into organic conducting polymers and their composites is relevant for the development of high-performance, cost-effective thermoelectric materials (Zhu et al., 2017).
特性
IUPAC Name |
4,4-dimethyloxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-4-9-6(8)5-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEOGDDXOQMTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177341 | |
| Record name | 2H-Pyran-2-one, tetrahydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2-one, tetrahydro-4,4-dimethyl- | |
CAS RN |
22791-80-6 | |
| Record name | Tetrahydro-4,4-dimethyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22791-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one, tetrahydro-4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022791806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, tetrahydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile](/img/structure/B3049884.png)


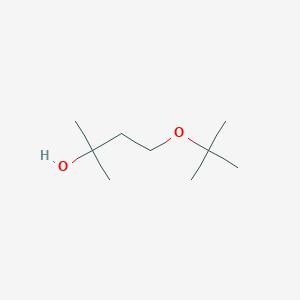

![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)


